Gamma-Dodecalactone: A Comprehensive Technical Guide
Gamma-Dodecalactone: A Comprehensive Technical Guide
This guide provides an in-depth exploration of gamma-dodecalactone (γ-dodecalactone), a significant aliphatic lactone widely utilized in the flavor, fragrance, and pharmaceutical industries. We will delve into its core chemical and physical properties, synthesis methodologies, natural origins, and diverse applications. Furthermore, this document outlines detailed protocols for its synthesis and analysis, alongside crucial safety and regulatory information, to support researchers, scientists, and drug development professionals in their work with this versatile compound.
Introduction and Nomenclature
Gamma-dodecalactone, systematically known as 5-octyloxolan-2-one, is a cyclic ester belonging to the gamma-lactone family.[1] Its structure features a five-membered ring with a pendant octyl group. This molecule is a colorless to pale yellow, oily liquid recognized for its characteristic sweet, creamy, and fruity aroma, often described as peach-like.[2][3] It is this distinct sensory profile that has cemented its importance as a flavor and fragrance ingredient.[2]
Key Identifiers:
Physicochemical Properties
The physical and chemical characteristics of gamma-dodecalactone are fundamental to its application and handling. These properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₂H₂₂O₂ |
| Molecular Weight | 198.30 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Odor | Sweet, fruity, peach-like, creamy, waxy |
| Taste | Creamy, fatty, fruity, with peach and nutty nuances |
| Boiling Point | 130-132 °C at 1.5 mmHg |
| Melting Point | 17-18 °C |
| Density | 0.936 g/mL at 25 °C |
| Refractive Index | n20/D 1.452 |
| Solubility | Soluble in alcohol; insoluble in water |
| Flash Point | >110 °C |
Data compiled from multiple sources.[3][6][7]
Synthesis of Gamma-Dodecalactone
Gamma-dodecalactone can be produced through both traditional chemical synthesis and biotechnological routes, the latter being of increasing interest due to the demand for "natural" ingredients.
Chemical Synthesis
A common method for the chemical synthesis of gamma-dodecalactone involves the intramolecular esterification of 4-hydroxydodecanoic acid. Another approach is the reaction between an alkene and an ester of iodoacetic acid.
Caption: Chemical synthesis of gamma-dodecalactone from 1-octene.
This protocol describes a laboratory-scale synthesis of gamma-dodecalactone.
Materials:
-
1-Octene
-
Ethyl iodoacetate
-
Copper powder (fine)
-
tert-Butyl methyl ether (MTBE)
-
Magnetic stirrer with heating plate
-
Two-neck round-bottom flask
-
Reflux condenser
-
Inert gas supply (e.g., Nitrogen or Argon)
-
Standard laboratory glassware for workup and distillation
Procedure:
-
In a 50 mL two-neck flask equipped with a magnetic stir bar and a reflux condenser under an inert gas atmosphere, combine 1.12 g (10.0 mmol) of 1-octene, 2.78 g (13.0 mmol) of ethyl iodoacetate, and 1.53 g (24.0 mmol) of copper powder.[2]
-
Heat the reaction mixture to 130 °C (oil bath temperature) and stir under reflux for 2 hours.[2]
-
Cool the mixture to room temperature and dilute with 20 mL of tert-butyl methyl ether.[2]
-
Stir for 5 minutes and then filter to remove the copper powder. Wash the collected copper powder three times with 5 mL of tert-butyl methyl ether.[2]
-
Combine the filtrate and the washings. Remove the solvent using a rotary evaporator to obtain the crude product.[2]
-
Purify the crude product by fractional distillation under reduced pressure to yield pure gamma-dodecalactone.[2]
Biotechnological Synthesis
The biotechnological production of gamma-dodecalactone is a highly sought-after method as it yields a product that can be labeled "natural". A prominent route involves the use of the yeast Yarrowia lipolytica and a substrate of ricinoleic acid, which is the primary component of castor oil.[8][9] The yeast utilizes its peroxisomal β-oxidation pathway to transform the ricinoleic acid into the desired lactone.[8][9]
Caption: Biotechnological synthesis of gamma-dodecalactone using Yarrowia lipolytica.
This protocol provides a general outline for the microbial production of gamma-dodecalactone. Optimization of parameters such as substrate concentration, pH, and aeration is crucial for maximizing yield.
Materials:
-
Yarrowia lipolytica strain
-
Yeast extract peptone glucose (YPG) medium for inoculum culture
-
Biotransformation medium containing castor oil, peptone, and an emulsifier (e.g., Tween 20)
-
Shaker incubator
-
Bioreactor (for scaled-up production)
-
Centrifuge
-
Solvents for extraction (e.g., ethyl acetate)
Procedure:
-
Inoculum Preparation: Cultivate Yarrowia lipolytica in YPG medium at 27 °C for 24 hours on a rotary shaker.
-
Biotransformation: Inoculate the biotransformation medium with the actively growing yeast culture. The medium typically contains castor oil (as the source of ricinoleic acid), a nitrogen source like peptone, and an emulsifier to aid in substrate dispersion.
-
Incubation: Incubate the culture under controlled conditions of temperature, pH, and agitation. These parameters significantly influence the efficiency of the biotransformation.
-
Extraction: After a predetermined incubation period, separate the yeast cells from the culture broth by centrifugation.
-
Purification: Extract the gamma-dodecalactone from the supernatant using a suitable solvent like ethyl acetate. Further purification can be achieved through techniques such as column chromatography or distillation.
Natural Occurrence
Gamma-dodecalactone is found naturally in a variety of fruits, dairy products, and other foods. Its presence contributes to the characteristic flavor profiles of these products. It has been identified in:
-
Fruits such as peaches, apricots, and passion fruit.
-
Dairy products like butter and cheese.
-
Hydrolyzed soy protein.
-
Cooked meats.
Applications
The pleasant and persistent fruity-creamy aroma of gamma-dodecalactone makes it a valuable ingredient in several industries.
-
Flavor Industry: It is widely used to impart or enhance peach, apricot, and other fruity flavors in beverages, dairy products, baked goods, and confectionery.[2]
-
Fragrance Industry: In perfumery, it adds warmth, richness, and a creamy, fruity character to floral and gourmand compositions.[2]
-
Cosmetics and Personal Care: It is incorporated into lotions, creams, and other personal care products to provide a pleasant fragrance.[2]
Analytical Methods
Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique for the identification and quantification of gamma-dodecalactone in various matrices.
This protocol outlines a typical GC-MS method for the analysis of gamma-dodecalactone.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column suitable for flavor and fragrance analysis (e.g., DB-5MS)
-
Autosampler
Sample Preparation:
-
Extraction: For solid or liquid samples, perform a solvent extraction (e.g., with dichloromethane or ethyl acetate) or a solid-phase microextraction (SPME) to isolate the volatile and semi-volatile compounds, including gamma-dodecalactone.
-
Concentration: If necessary, concentrate the extract to a suitable volume.
-
Standard Preparation: Prepare a series of calibration standards of gamma-dodecalactone in a suitable solvent to quantify its concentration in the sample.
GC-MS Conditions:
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a suitable initial temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 280 °C) at a controlled rate.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: Scan from m/z 40 to 400.
-
Identification: The identification of gamma-dodecalactone is based on its retention time and the comparison of its mass spectrum with a reference spectrum from a library (e.g., NIST). The characteristic base peak for gamma-lactones is often found at m/z 85.[10]
Safety and Regulation
Safety and Handling
Gamma-dodecalactone is classified as a skin and eye irritant.[3] Therefore, appropriate safety precautions should be taken when handling this compound.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat.[3]
-
Ventilation: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[11]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container, away from sources of ignition and incompatible materials such as strong acids and bases.[11]
Regulatory Status
Gamma-dodecalactone is generally recognized as safe (GRAS) for its intended use as a flavoring agent by the Flavor and Extract Manufacturers Association (FEMA).[4] It is listed in the Code of Federal Regulations (CFR) Title 21 Part 172.515 as a synthetic flavoring substance permitted for direct addition to food for human consumption.[12]
Conclusion
Gamma-dodecalactone is a commercially significant aroma chemical with a unique and desirable sensory profile. Its production through both chemical and biotechnological methods allows for its widespread use in the flavor and fragrance industries. A thorough understanding of its physicochemical properties, synthesis, and analytical methods, as well as adherence to safety and regulatory guidelines, is essential for its effective and safe application in research and product development.
References
- Braga, A., & Belo, I. (2016). Biotechnological production of γ-decalactone, a peach like aroma, by Yarrowia lipolytica. World Journal of Microbiology and Biotechnology, 32(10), 169.
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Chemtex USA. (n.d.). gamma dodecalactone. Retrieved from [Link]
- Fan, W., & Qian, M. C. (2006). Characterization of Aroma Compounds in Chinese Wuliangye and Jiannanchun Liquors by Aroma Extract Dilution Analysis. Journal of Agricultural and Food Chemistry, 54(7), 2695–2704.
- Gomes, N., Braga, A., Teixeira, J. A., & Belo, I. (2013). Impact of Lipase-Mediated Hydrolysis of Castor Oil on γ-Decalactone Production by Yarrowia lipolytica. Applied Biochemistry and Biotechnology, 170(6), 1349–1359.
- Groguenin, A., et al. (2014). Production of γ-Decalactone by Yeast Strains under Different Conditions. Food Technology and Biotechnology, 52(1), 89-95.
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NOP. (2014). Synthesis of gamma-decalactone from 1-octene and iodoacetic acid ethyl ester. Retrieved from [Link]
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ScenTree. (n.d.). Gamma-dodecalactone (CAS N° 2305-05-7). Retrieved from [Link]
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Synerzine. (n.d.). SAFETY DATA SHEET Gamma-dodecalactone (Natural). Retrieved from [Link]
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U.S. Food and Drug Administration. (n.d.). Substances Added to Food (formerly EAFUS). Retrieved from [Link]
- Yu, Y., et al. (2021). Metabolic and Process Engineering for Producing the Peach-Like Aroma Compound γ-Decalactone in Yarrowia lipolytica. Journal of Agricultural and Food Chemistry, 69(4), 1334-1344.
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Flavor and Extract Manufacturers Association. (n.d.). GAMMA-DODECALACTONE. Retrieved from [Link]
- Google Patents. (n.d.). CN102391215A - Synthesis method of chiral gamma-dodecalactone.
- Google Patents. (n.d.). WO1983001072A1 - Production of gamma-decalactone.
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MDPI. (2020). Attempt to Develop an Effective Method for the Separation of Gamma-Decalactone from Biotransformation Medium. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis of a novel isotopically labelled standard for quantification of γ-nonalactone in New Zealand Pinot noir via SIDA-SPE-GC–MS. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). γ-Dodecalactone. Retrieved from [Link]
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ResearchGate. (2018). Synthesis of natural (+)-(R)-gamma-decalactone from castor oil and the.... Retrieved from [Link]
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Axxence. (2025). SAFETY DATA SHEET. Retrieved from [Link]
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Advanced Biotech. (2025). Safety Data Sheet. Retrieved from [Link]
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U.S. Food and Drug Administration. (2025). Food Additive Status List. Retrieved from [Link]
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U.S. Food and Drug Administration. (2025). Substances Added to Food (formerly EAFUS). Retrieved from [Link]
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U.S. Food and Drug Administration. (n.d.). gamma-decalactone. Retrieved from [Link]
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